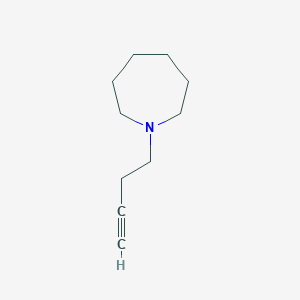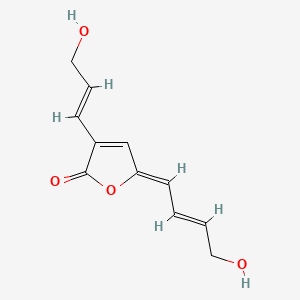
Lissoclinolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of lissoclinolide involves a highly efficient 9-step process starting from propargyl alcohol . Key steps include:
Hydrogen transfer hydrozirconation: This step involves the use of TBS-protected propargyl alcohol.
Palladium-catalyzed cross-coupling: The hydrozirconation product is coupled with a 1,1-dibromoalkene.
Silver-catalyzed lactonization: This step involves the lactonization of a trienynoic acid precursor.
These steps represent an improvement over previous methods due to the convenient generation of reagents in situ and the superior selectivity of the silver-catalyzed lactonization .
化学反応の分析
Lissoclinolide undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: This compound can undergo substitution reactions, particularly at the lactone ring.
Common reagents used in these reactions include palladium and silver catalysts, which facilitate the cross-coupling and lactonization steps . Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学的研究の応用
Lissoclinolide has several scientific research applications:
作用機序
Lissoclinolide exerts its effects through several mechanisms:
Antitumor Activity: It inhibits cell growth in various mammalian tumor lines by causing cell cycle arrest in the G2/M phase.
Molecular Targets: The exact molecular targets are not fully understood, but it does not appear to involve tubulin, ubiquitin-specific isopeptidases, p53, or p21.
Pathways Involved: The pathways involved in its antitumor activity are still under investigation, but it shows moderate selectivity towards colon tumor cell lines.
類似化合物との比較
Lissoclinolide is unique compared to other similar compounds due to its non-nitrogenous and non-sulfur-containing structure . Similar compounds include:
Dihydroxerulin: A potent noncytotoxic inhibitor of cholesterol biosynthesis.
Patellazole B: A cytotoxic thiazole-containing macrolide from the marine tunicate Lissoclinum patella.
Vitilevuamide: A bicyclic marine peptide that inhibits tubulin polymerization.
These compounds share some structural similarities with this compound but differ in their biological activities and mechanisms of action .
特性
分子式 |
C11H12O4 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
(5Z)-5-[(E)-4-hydroxybut-2-enylidene]-3-[(E)-3-hydroxyprop-1-enyl]furan-2-one |
InChI |
InChI=1S/C11H12O4/c12-6-2-1-5-10-8-9(4-3-7-13)11(14)15-10/h1-5,8,12-13H,6-7H2/b2-1+,4-3+,10-5- |
InChIキー |
ZYNGLDJNLYFSIV-CZFMBXACSA-N |
異性体SMILES |
C\1=C(C(=O)O/C1=C\C=C\CO)/C=C/CO |
正規SMILES |
C1=C(C(=O)OC1=CC=CCO)C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


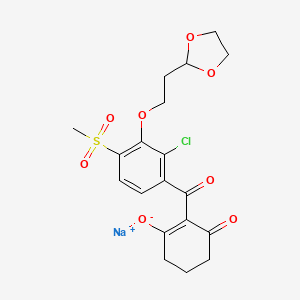
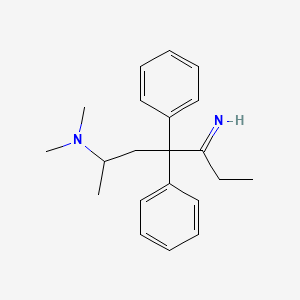
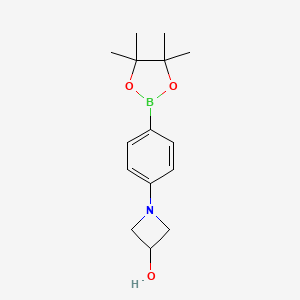
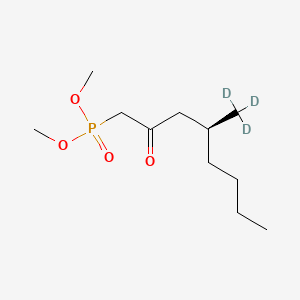
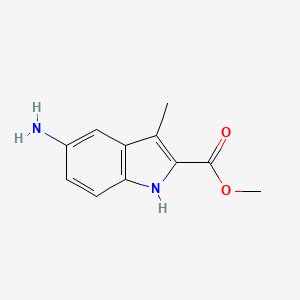
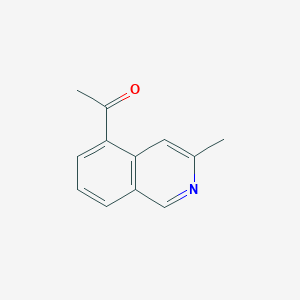
![(2R,3R,4S)-3-acetamido-4-(2-hydroxyethylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13438650.png)
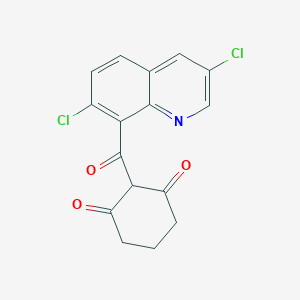
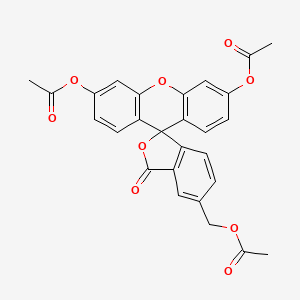
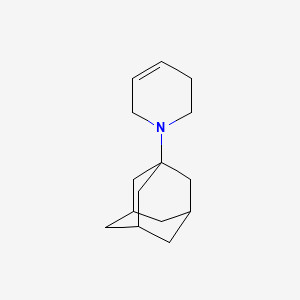

![2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde](/img/structure/B13438680.png)
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13438686.png)
